molecular formula C9H10O3 B2791306 4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid CAS No. 1369138-08-8

4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid

Cat. No.: B2791306
CAS No.: 1369138-08-8
M. Wt: 166.176
InChI Key: IUGDSTMXFRDRLY-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid is a bicyclic organic compound featuring a partially saturated benzofuran core with a carboxylic acid substituent at the 2-position. This structure combines the aromaticity of benzofuran with the flexibility of a tetrahydro ring system, making it a versatile intermediate in pharmaceutical and fine chemical synthesis. Its applications include serving as a precursor for bioactive molecules, such as kinase inhibitors and anti-inflammatory agents . The compound’s reactivity is influenced by the electron-withdrawing carboxylic acid group and the partially saturated ring, which modulates steric and electronic properties for targeted synthetic modifications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGDSTMXFRDRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369138-08-8
Record name 4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired benzofuran derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2-carboxylic acid, while reduction can produce benzofuran-2-methanol .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of 4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid exhibit significant antitumor properties. A study conducted on various ethyl ester derivatives demonstrated their effectiveness against different cancer cell lines. These compounds showed promising results in inhibiting tumor growth and could serve as potential leads for new anticancer drugs .

Neuropharmacological Effects

The compound has been investigated for its interaction with GABA receptors. Certain derivatives have been synthesized to selectively bind to these receptors, potentially offering therapeutic benefits for neurological disorders such as anxiety and epilepsy . The modulation of GABAergic activity suggests a pathway for developing new anxiolytic or anticonvulsant medications.

Modulation of Inflammatory Responses

Recent studies have highlighted the compound's role as an NLRP3 (NOD-like receptor family pyrin domain containing 3) inflammasome modulator. This action is relevant in treating various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis. The ability to modulate the immune response positions these compounds as candidates for anti-inflammatory therapies .

Synthesis Techniques

The synthesis of this compound can be achieved through several methods:

  • Oxidative Aromatization : Utilizing transition metal catalysts like copper(II) bromide has proven effective in the oxidative dehydrogenation of related benzofuran derivatives .
  • Electrophilic Substitution : Direct iodocyclization methods have been employed to synthesize substituted derivatives efficiently .

These synthetic routes not only facilitate the production of the target compound but also allow for the exploration of various functionalized derivatives that can enhance biological activity.

Antimicrobial Properties

Benzofuran derivatives, including this compound analogs, have demonstrated antimicrobial activities against a range of pathogens. Their structural diversity enables them to interact with biological targets effectively, making them suitable for further development as antimicrobial agents .

Imaging Agents in Neurology

The compound has also been investigated as a precursor for radiolabeled imaging agents used in neuroimaging studies. For example, radioiodinated derivatives have shown high brain uptake in animal models, suggesting their potential use in diagnosing neurodegenerative diseases such as Alzheimer's disease .

Case Studies

StudyFocusFindings
Antitumor ActivityIdentified potent antitumor agents among synthesized ethyl ester derivatives.
NeuropharmacologyDeveloped GABA receptor-selective compounds with potential anxiolytic effects.
InflammationDemonstrated modulation of NLRP3 inflammasome activity with therapeutic implications for autoimmune diseases.
ImagingEvaluated radioiodinated compounds for brain imaging applications; showed high uptake in brain tissues.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-Amino-5,5-Difluoro-4,5,6,7-Tetrahydrobenzofuran-2-carboxylate

  • Structure : Differs by the presence of a fluorine substituent at the 5,5-positions and an ethyl ester group instead of a carboxylic acid .
  • Molecular Formula: C₁₁H₁₃F₂NO₃ (vs. C₉H₁₀O₃ for the parent acid).
  • The ester group allows for easier derivatization into amides or acids, making it a flexible synthetic intermediate.

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic Acid

  • Structure: Replaces the benzofuran oxygen with sulfur (thieno ring) and incorporates a pyridine moiety .
  • Key Differences :
    • Sulfur’s larger atomic radius increases electron delocalization, altering redox properties.
    • The pyridine ring introduces basicity, affecting solubility and metal-binding capabilities.

5-Methyl-4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic Acid

  • Structure : Features a benzothiophene core (sulfur instead of oxygen) with a methyl substituent .
  • Methylation at the 5-position increases steric hindrance, which may reduce reactivity at adjacent sites.

Complex Derivatives (e.g., Compounds 4c and 4d)

  • Examples :
    • 4c : tert-Butyl (R)-2-((R)-2-(4-methoxyphenyl)-4,5,6,7-tetrahydrobenzofuran-4-yl)-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.
    • 4d : tert-Butyl (R)-1-oxo-2-((R)-2-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydrobenzofuran-4-yl)-2,3-dihydro-1H-indene-2-carboxylate .
  • Structural Features :
    • Bulky substituents (e.g., trifluoromethyl, tert-butyl) enhance steric shielding, improving selectivity in enantioselective reactions.
    • High enantiomeric excess (19:1 dr) and purity (>99% ee via HPLC) highlight their utility in asymmetric synthesis.

Data Tables

Table 1. Key Structural and Physical Properties

Compound Molecular Formula Molecular Weight Key Substituents Notable Data
4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid C₉H₁₀O₃ 166.17 g/mol Carboxylic acid at C2 N/A (parent compound)
Ethyl 3-amino-5,5-difluoro derivative C₁₁H₁₃F₂NO₃ 269.23 g/mol 5,5-F; ethyl ester at C2 CAS: 1919864-85-9
Compound 4c C₂₉H₃₁O₄ 443.56 g/mol 4-Methoxyphenyl; tert-butyl ester HRMS: 443.2216 (calc. 443.2217)
Compound 4d C₂₉H₂₇F₃O₄ 496.52 g/mol 4-Trifluoromethylphenyl HRMS: 519.1776 (calc. 519.1754)

Table 2. HPLC Retention Times (Compound 4c and 4d)

Compound Column Solvent System Flow Rate Retention Time (min) ee (%)
4c Chiralpak IA-3 Hexane/EtOH (80:20) 0.5 mL/min 8.2 >99
4d Chiralpak IA-3 Hexane/EtOH (70:30) 0.5 mL/min 6.5 >99

Biological Activity

4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its synthesis, pharmacological properties, and case studies that illustrate its applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features a benzofuran moiety with a carboxylic acid functional group. Its molecular formula is C9H10O3C_9H_{10}O_3 and it has a molecular weight of approximately 166.18 g/mol. The compound is characterized by its unique tetrahydrobenzofuran ring system, which contributes to its reactivity and interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzofuran derivatives, including this compound. Research has shown that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines. For instance:

  • Cytotoxicity Testing : A study evaluated the cytotoxic activity of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives against human liver carcinoma (HEPG2) cells. The results indicated that certain derivatives demonstrated IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil .
  • Structure-Activity Relationship (SAR) : The presence of specific functional groups in the benzofuran structure has been linked to enhanced anticancer activity. For example, compounds with halogen substitutions showed increased potency against leukemia cell lines K562 and HL60 .

Antimicrobial Activity

Benzofuran derivatives have also been reported to possess antimicrobial properties. The presence of a carboxylic acid group in this compound may enhance its interaction with microbial membranes or enzymes:

  • In Vitro Studies : Some studies have documented the effectiveness of benzofuran derivatives against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

Case Studies

  • Synthesis and Evaluation : A notable study synthesized various derivatives of this compound and evaluated their biological activities. The study found that modifications to the benzofuran ring significantly influenced their anticancer properties and selectivity towards cancerous cells compared to normal cells .
  • Antitumor Activity : Another investigation focused on the antitumor effects of these compounds in vivo using mouse models. The results indicated that certain derivatives not only inhibited tumor growth but also reduced metastasis in treated groups compared to controls .

Summary Table of Biological Activities

Activity Type Compound/Derivative Target Cells/Organisms IC50/Effectiveness
Anticancer3-Methyl-4-Oxo DerivativeHEPG2 (Human Liver Carcinoma)< 10 µM
AnticancerHalogenated BenzofuransK562 (Leukemia)0.1 µM
AntimicrobialVarious BenzofuransGram-positive & Gram-negative BacteriaVariable efficacy

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid, and how can purity be validated?

  • Synthesis Methods : The compound is typically synthesized via multi-step reactions involving cyclization of substituted furan precursors followed by carboxylation. For example, cyclization of tetrahydrobenzofuran intermediates under acidic or catalytic conditions is a key step .
  • Purity Validation : High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for assessing purity and structural integrity. X-ray crystallography can confirm stereochemistry .

Q. Which analytical techniques are most effective for characterizing the structural conformation of this compound?

  • Primary Techniques :

  • NMR Spectroscopy : Resolves proton and carbon environments, particularly distinguishing between axial/equatorial substituents in the tetrahydro ring system .
  • X-ray Crystallography : Provides definitive bond angles, torsion angles, and crystal packing interactions (e.g., hydrogen-bonding networks stabilizing the molecule) .
    • Supplementary Methods : Infrared (IR) spectroscopy identifies functional groups like carboxylic acid C=O stretches (~1700 cm⁻¹) .

Q. What biological activities are associated with this compound derivatives?

  • Reported Activities : Derivatives exhibit antimicrobial and anticancer properties, likely due to interactions with enzymes (e.g., kinase inhibition) or DNA intercalation. The carboxylic acid group enhances binding to biological targets via hydrogen bonding .
  • Mechanistic Insight : Substituents like methyl or trifluoromethyl groups modulate lipophilicity and target affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Key Variables :

  • Temperature : Cyclization steps often require controlled heating (80–120°C) to avoid side reactions.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or palladium catalysts improve regioselectivity in cross-coupling steps .
    • Challenges : Competing hydrolysis of intermediates may reduce yield; anhydrous solvents (e.g., THF) and inert atmospheres are critical .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

  • Approach :

  • Experimental Validation : Replicate synthesis and characterization under standardized conditions.
  • Computational Chemistry : Density Functional Theory (DFT) calculations can predict NMR chemical shifts and identify discrepancies caused by solvent effects or dynamic conformations .

Q. What computational tools are recommended for modeling the compound’s 3D conformation and reactivity?

  • Software : Gaussian or ORCA for DFT-based geometry optimization. Molecular docking (AutoDock Vina) predicts binding modes with biological targets .
  • Parameters : SMILES/InChI notations (e.g., C1=CC2=C(C=C1Br)C=C(O2)C(=O)O) enable accurate model building .

Q. How do substituents (e.g., halogens, methyl groups) influence structure-activity relationships (SAR)?

  • Case Studies :

  • 5-Bromo derivatives : Enhanced antibacterial activity due to increased electrophilicity .
  • Trifluoromethyl groups : Improve metabolic stability and membrane permeability .
    • Methodology : Comparative bioassays and molecular dynamics simulations quantify substituent effects .

Q. What strategies mitigate degradation during storage or biological assays?

  • Stability Studies :

  • Storage : Low temperatures (-20°C) and desiccated environments prevent hydrolysis of the carboxylic acid group .
  • Buffering : Use phosphate-buffered saline (PBS) at pH 7.4 to avoid acid-catalyzed decomposition .

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